Cyclopenta[d]imidazole-2,4(1H,3H)-dithione
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Overview
Description
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione is a heterocyclic compound that features a unique structure combining a cyclopentane ring with an imidazole ring and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[d]imidazole-2,4(1H,3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired imidazole ring structure. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopenta[d]imidazole-2,4(1H,3H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a similar core structure but lacking the cyclopentane ring and sulfur atoms.
Benzimidazole: Contains a fused benzene ring with the imidazole ring, offering different chemical properties and applications.
Thiazole: Another sulfur-containing heterocycle with distinct reactivity and applications.
Uniqueness
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione is unique due to its combination of a cyclopentane ring, imidazole ring, and two sulfur atoms. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
Cyclopenta[d]imidazole-2,4(1H,3H)-dithione is a heterocyclic compound that has garnered attention due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique fused ring system comprising a cyclopentane ring and an imidazole ring with sulfur atoms at positions 2 and 4. This structure contributes to its distinctive chemical reactivity and biological properties, particularly in modulating enzymatic functions and cellular pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in oxidative stress responses and inflammation. Research indicates that this compound can influence cell proliferation and apoptosis, making it a candidate for therapeutic applications in various diseases.
Interaction with Biological Macromolecules
Studies have shown that this compound interacts with proteins involved in cellular signaling pathways. This interaction is crucial for understanding its mechanism of action and therapeutic potential.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit antibacterial properties against various strains of bacteria. For example, studies have reported the synthesis of imidazole-based compounds that show significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The compound's reactivity due to sulfur functionality suggests potential antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Given its interaction with inflammatory pathways, this compound may possess anti-inflammatory properties that warrant further investigation for therapeutic use.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against other similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Benzimidazole | Aromatic heterocycle | Lacks sulfur functionality; primarily used in pharmaceuticals. |
Thiazole | Five-membered heterocycle | Contains nitrogen and sulfur; used in agrochemicals. |
Thiazolidinedione | Five-membered ring with sulfur | Known for antidiabetic properties; different reactivity profile. |
This compound stands out due to its unique fused ring system combining both imidazole and dithione functionalities.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antibacterial Studies : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated promising antimicrobial potential for specific derivatives .
- Pharmacological Reviews : A review summarized the pharmacological activities of imidazole derivatives, emphasizing their broad range of applications from antibacterial to anti-inflammatory effects. The review highlighted the importance of structural modifications in enhancing biological activity .
Properties
Molecular Formula |
C6H4N2S2 |
---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
1,3-dihydrocyclopenta[d]imidazole-2,4-dithione |
InChI |
InChI=1S/C6H4N2S2/c9-4-2-1-3-5(4)8-6(10)7-3/h1-2H,(H2,7,8,10) |
InChI Key |
TWQWKLDIIYZKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)C2=C1NC(=S)N2 |
Origin of Product |
United States |
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